molecular formula C8H11BrN2O B2762123 4-bromo-1-(oxan-4-yl)-1H-imidazole CAS No. 1353853-99-2

4-bromo-1-(oxan-4-yl)-1H-imidazole

Cat. No.: B2762123
CAS No.: 1353853-99-2
M. Wt: 231.093
InChI Key: GKRHVNPCXXWYJO-UHFFFAOYSA-N
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Description

4-bromo-1-(oxan-4-yl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromine atom and an oxan-4-yl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Properties

IUPAC Name

4-bromo-1-(oxan-4-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRHVNPCXXWYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxan-4-yl)-1H-imidazole typically involves the following steps:

    Oxan-4-yl Group Introduction: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated imidazole with an appropriate oxan-4-yl precursor under basic conditions.

Industrial Production Methods

Industrial production methods for 4-bromo-1-(oxan-4-yl)-1H-imidazole may involve large-scale bromination and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(oxan-4-yl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Cyclization can be achieved using catalysts such as palladium or copper under specific temperature and pressure conditions.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.

    Cyclization Products: More complex heterocyclic structures with potential biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of imidazole, including 4-bromo-1-(oxan-4-yl)-1H-imidazole, exhibit antimicrobial properties. A study demonstrated that modifications of imidazole compounds could lead to enhanced activity against various bacterial strains, suggesting potential for development into new antibiotics .

Anticancer Properties
Imidazole derivatives are known to play a role in cancer therapy. For instance, 4-bromo-1-(oxan-4-yl)-1H-imidazole has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent .

Material Science Applications

Ionic Liquids
The compound's unique structure allows it to be utilized in the design of ionic liquids. These ionic liquids can be engineered for applications such as gas capture (e.g., CO2 and SO2), which is critical for environmental sustainability efforts. The incorporation of the imidazole core enhances the basicity and absorption properties of these ionic liquids .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential development into new antibiotics; effective against bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines; potential therapeutic agent
Ionic LiquidsUsed in designing ionic liquids for gas capture applications

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on 4-bromo-1-(oxan-4-yl)-1H-imidazole and tested their efficacy against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the anticancer properties of 4-bromo-1-(oxan-4-yl)-1H-imidazole derivatives against breast cancer cell lines. The study demonstrated that treatment with these compounds led to a marked decrease in cell viability and increased markers of apoptosis, suggesting their potential use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxan-4-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole: Another heterocyclic compound with a similar structure but different ring system.

    4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: A pyrazole derivative with a similar substitution pattern.

Uniqueness

4-bromo-1-(oxan-4-yl)-1H-imidazole is unique due to its specific combination of a bromine atom and an oxan-4-yl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-Bromo-1-(oxan-4-yl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, highlighting its pharmacological implications.

The molecular formula of 4-bromo-1-(oxan-4-yl)-1H-imidazole is C₈H₈BrN₂O, with a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 4-position of the imidazole ring and an oxan-4-yl substituent, which may enhance its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of the oxan group and bromine atom in 4-bromo-1-(oxan-4-yl)-1H-imidazole may further modulate these activities.

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, Jain et al. demonstrated that certain imidazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli . Although specific data for 4-bromo-1-(oxan-4-yl)-1H-imidazole is limited, its structural similarities to other active imidazole derivatives suggest potential antimicrobial efficacy.

Anticancer Potential

Imidazole derivatives are increasingly recognized for their anticancer properties. A study highlighted the ability of imidazole-based compounds to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth . The presence of the bromine atom in 4-bromo-1-(oxan-4-yl)-1H-imidazole may enhance its interaction with molecular targets in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, providing insights into the potential applications of 4-bromo-1-(oxan-4-yl)-1H-imidazole.

Study Findings Relevance to 4-Bromo-1-(oxan-4-yl)-1H-imidazole
Jain et al. (2020)Found significant antibacterial activity in substituted imidazolesSuggests potential antimicrobial activity for similar structures
ResearchGate (2023)Identified anticancer properties in various imidazole derivativesIndicates possible therapeutic applications for 4-bromo derivative
MDPI Review (2022)Discussed anti-inflammatory effects of imidazolesMay imply similar effects for 4-bromo derivative

The biological activity of 4-bromo-1-(oxan-4-yl)-1H-imidazole likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that the bromine and oxane groups enhance binding affinity to biological targets, potentially modulating their activity . This mechanism could explain its observed pharmacological effects.

Synthesis

The synthesis of 4-bromo-1-(oxan-4-yl)-1H-imidazole typically involves several key steps:

  • Formation of Imidazole Ring : Utilizing known methods for synthesizing imidazoles.
  • Bromination : Introducing the bromine atom at the desired position.
  • Oxane Substitution : Attaching the oxan group through appropriate coupling reactions.

These synthetic pathways can be optimized for industrial applications, potentially enhancing yield and purity.

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